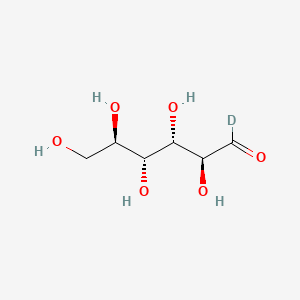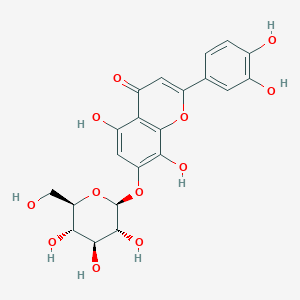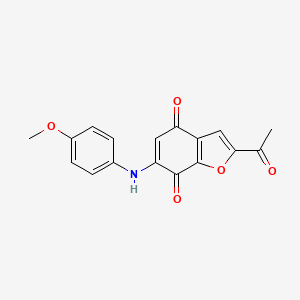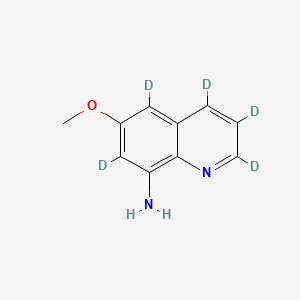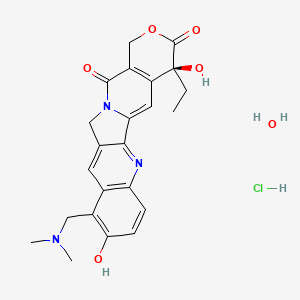![molecular formula C36H59NO5 B12409191 2-[[(1S,3aS,5aR,5bR,9R,11aR)-9-butanoyloxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]acetic acid](/img/structure/B12409191.png)
2-[[(1S,3aS,5aR,5bR,9R,11aR)-9-butanoyloxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[(1S,3aS,5aR,5bR,9R,11aR)-9-丁酰氧基-5a,5b,8,8,11a-五甲基-1-丙-2-基-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-十六氢环戊[a]并菲-3a-羰基]氨基]乙酸是一种结构高度复杂的有机化合物。
准备方法
合成路线和反应条件: 该化合物的合成通常涉及多个步骤,包括环戊[a]并菲核心结构的形成,然后引入各种官能团。关键步骤可能包括:
环化反应: 通过适当前体的环化形成环戊[a]并菲核心。
官能团引入: 通过特定的反应(如酯化、烷基化和酰化)添加丁酰氧基、五甲基和丙-2-基。
最终偶联: 使用肽偶联试剂将氨基乙酸部分偶联到环戊[a]并菲核心。
工业生产方法: 该化合物的工业生产可能涉及优化合成路线,以最大限度地提高产率和纯度。这可能包括:
催化: 使用催化剂来提高反应速率和选择性。
提纯: 实施先进的提纯技术,如色谱法和结晶法,以分离所需产物。
反应类型:
氧化: 该化合物可以进行氧化反应,特别是在丁酰氧基和五甲基处。
还原: 还原反应可能针对结构中的羰基。
常用试剂和条件:
氧化剂: 高锰酸钾,三氧化铬。
还原剂: 硼氢化钠,氢化铝锂。
取代试剂: 卤化剂,亲核试剂如胺和硫醇。
主要产物:
氧化产物: 羧酸,酮。
还原产物: 醇,烷烃。
取代产物: 卤代衍生物,氨基衍生物。
科学研究应用
化学: 用作合成更复杂分子的构建块。
生物学: 对其潜在的生物活性进行研究,包括与酶和受体的相互作用。
医学: 探索其潜在的治疗特性,如抗炎或抗癌活性。
工业: 用于开发先进材料,包括聚合物和纳米材料。
作用机制
该化合物的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。该化合物的独特结构使其能够以高亲和力与这些靶标结合,调节其活性并导致各种生物效应。涉及的关键途径可能包括:
酶抑制: 抑制参与代谢途径的特定酶。
受体调节: 与受体结合并改变其信号通路。
类似化合物:
三氟甲苯: 一种具有类似官能团但结构更简单的有机化合物。
其他环戊[a]并菲衍生物: 附着在环戊[a]并菲核心上的官能团有所不同的化合物。
独特性: 该化合物的独特性在于其高度复杂的结构,这提供了广泛的化学性质和潜在应用。它能够进行各种化学反应并与多个分子靶标相互作用,使其有别于更简单的化合物。
相似化合物的比较
Trifluorotoluene: An organic compound with similar functional groups but a simpler structure.
Other Cyclopenta[a]chrysene Derivatives: Compounds with variations in the functional groups attached to the cyclopenta[a]chrysene core.
Uniqueness: This compound’s uniqueness lies in its highly complex structure, which provides a diverse range of chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with multiple molecular targets sets it apart from simpler compounds.
属性
分子式 |
C36H59NO5 |
|---|---|
分子量 |
585.9 g/mol |
IUPAC 名称 |
2-[[(1S,3aS,5aR,5bR,9R,11aR)-9-butanoyloxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C36H59NO5/c1-9-10-29(40)42-27-15-16-33(6)25(32(27,4)5)14-17-35(8)26(33)12-11-24-30-23(22(2)3)13-18-36(30,20-19-34(24,35)7)31(41)37-21-28(38)39/h22-27,30H,9-21H2,1-8H3,(H,37,41)(H,38,39)/t23-,24?,25?,26?,27+,30?,33-,34+,35+,36-/m0/s1 |
InChI 键 |
CLKCLHBPLVDIOB-SUZUPGMJSA-N |
手性 SMILES |
CCCC(=O)O[C@@H]1CC[C@@]2(C3CCC4C5[C@@H](CC[C@@]5(CC[C@]4([C@@]3(CCC2C1(C)C)C)C)C(=O)NCC(=O)O)C(C)C)C |
规范 SMILES |
CCCC(=O)OC1CCC2(C3CCC4C5C(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C(=O)NCC(=O)O)C(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



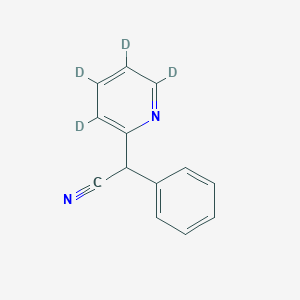


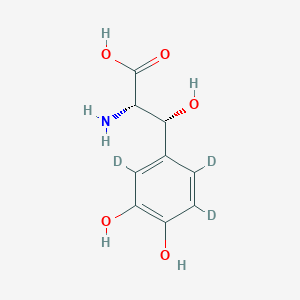
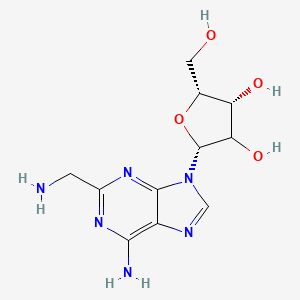


![(2S,4R)-1-[(2S)-2-[[2-[9-[2-[4-[(2-aminophenyl)carbamoyl]anilino]-2-oxoethoxy]nonoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12409150.png)
